molecular formula C13H11N5OS B6535832 1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1169961-72-1

1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B6535832
CAS No.: 1169961-72-1
M. Wt: 285.33 g/mol
InChI Key: NGNMHFDAYDDRNJ-UHFFFAOYSA-N
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Description

1-Methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 1,3-thiazole ring, which is further substituted at position 4 with a pyridin-3-yl group.

Properties

IUPAC Name

1-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-18-6-4-10(17-18)12(19)16-13-15-11(8-20-13)9-3-2-5-14-7-9/h2-8H,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNMHFDAYDDRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole and thiazole rings. One common approach is the reaction of 1-methyl-1H-pyrazole-3-carboxamide with 4-(pyridin-3-yl)-1,3-thiazol-2-ylamine under specific conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide) can be used.

  • Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as NaOH (Sodium hydroxide).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or thiazoles.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

  • Structure : Replaces the pyridin-3-yl group with a 4-methylphenyl substituent.
  • Properties: Molecular formula C₁₅H₁₄N₄OS (MW 298.36).

3-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole hydrobromides

  • Structure : Substitutes the pyrazole-carboxamide with an indole ring.
  • Bioactivity : Exhibits potent anti-biofilm activity against S. aureus (BIC₅₀ = 1.0 µM for compound 2i), suggesting that the pyridin-3-yl-thiazole motif enhances antimicrobial effects .

Compounds 6c–6f ()

  • Structure : Feature difluoromethyl-pyrazole-carboxamide linked to thiazole with aryl substituents (e.g., 4-methoxyphenyl, 3,5-dimethylphenyl).
  • Properties : Melting points range from 168–200°C, with yields of 71–75%. The difluoromethyl group may enhance metabolic stability compared to the target compound’s methyl group .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported Pyridin-3-yl, methylpyrazole
1-methyl-N-[4-(4-methylphenyl)-thiazol] Not reported Not reported 4-methylphenyl
6c () 188–190 75 4-methoxyphenyl, difluoromethyl
1l () 232 75 Pyrrolopyridine, methyl
1e () 311 94 Bromopyrrolopyridine

The pyridin-3-yl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to alkyl-substituted analogues (e.g., 4-methylphenyl in ). This could influence solubility and receptor interactions.

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